![molecular formula C10H10N2O2S B2685590 6-Methylquinoline-8-sulfonamide CAS No. 500701-08-6](/img/structure/B2685590.png)
6-Methylquinoline-8-sulfonamide
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Overview
Description
6-Methylquinoline-8-sulfonamide is a type of sulfonamide . Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . These drugs prevent the growth of bacteria and other microorganisms and were among the first effective antibiotic agents to be developed .
Synthesis Analysis
Sulfonimidates, which are closely related to sulfonamides, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The synthesis of these compounds has been the subject of much research due to their potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-8-sulfonamide is characterized by a quinoline ring substituted with a methyl group at the 6th position and a sulfonamide group at the 8th position .
Chemical Reactions Analysis
Sulfonimidates, which are similar to sulfonamides, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They can undergo various chemical reactions, including those involving Michael addition and cyclization .
Mechanism of Action
Sulfonamides, including 6-Methylquinoline-8-sulfonamide, work by inhibiting a metabolic pathway in bacteria. They are competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Safety and Hazards
Future Directions
The synthesis and application of sulfonamides and related compounds continue to be an active area of research . Their diverse pharmacological activities make them valuable in the treatment of a range of disease states . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
6-methylquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHGGMVDSBFOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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